

# quantum yield and extinction coefficient of 5-FAM amine

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Compound of Interest		
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An In-Depth Technical Guide to the Photophysical Properties of 5-FAM Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key photophysical properties of 5-Fluorescein Amine (5-FAM amine), a widely used green fluorescent probe. Emphasis is placed on its quantum yield and molar extinction coefficient, with detailed experimental protocols for their determination.

## **Core Photophysical Properties of 5-FAM Amine**

5-FAM amine is a derivative of fluorescein, one of the most popular fluorophores for labeling peptides, proteins, and nucleotides.[1] Its amine group allows for covalent attachment to various biomolecules. The photophysical characteristics of 5-FAM amine are crucial for its application in fluorescence-based assays.

### **Quantitative Data Summary**

The following table summarizes the key spectral and photophysical parameters of 5-FAM amine.



Property	Value	Reference
Fluorescence Quantum Yield (Φ)	0.93	[2][3][4]
Molar Extinction Coefficient (ε)	74,000 - 83,000 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Maximum Excitation Wavelength (λex)	490 - 493 nm	
Maximum Emission Wavelength (λem)	513 - 517 nm	_

# **Experimental Protocols**

Accurate determination of the quantum yield and extinction coefficient is essential for the quantitative use of 5-FAM amine in experimental settings.

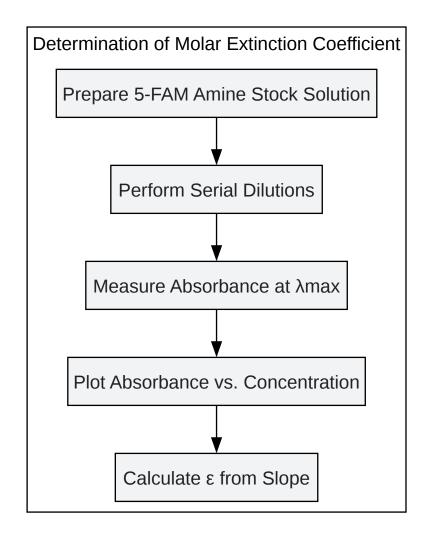
#### **Determination of Molar Extinction Coefficient**

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

#### Methodology:

- Preparation of Stock Solution: Prepare a concentrated stock solution of 5-FAM amine in an appropriate solvent such as dimethyl sulfoxide (DMSO).
- Serial Dilutions: Perform a series of dilutions of the stock solution in a suitable aqueous buffer (e.g., PBS, pH 7.4).
- Absorbance Measurement: Measure the absorbance of each dilution at the maximum absorption wavelength (λmax), typically around 492 nm, using a spectrophotometer.
- Data Analysis: Plot the absorbance at λmax against the concentration of 5-FAM amine. The
  molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression,
  according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the
  concentration in mol/L, and 'l' is the path length of the cuvette in cm.





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Workflow for Molar Extinction Coefficient Determination.

### **Determination of Fluorescence Quantum Yield**

The fluorescence quantum yield  $(\Phi)$  represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

#### Methodology:

• Standard Selection: Choose a reference standard with a known quantum yield and spectral properties similar to 5-FAM amine. Fluorescein in 0.1 M NaOH ( $\Phi$  = 0.92) is a common choice.



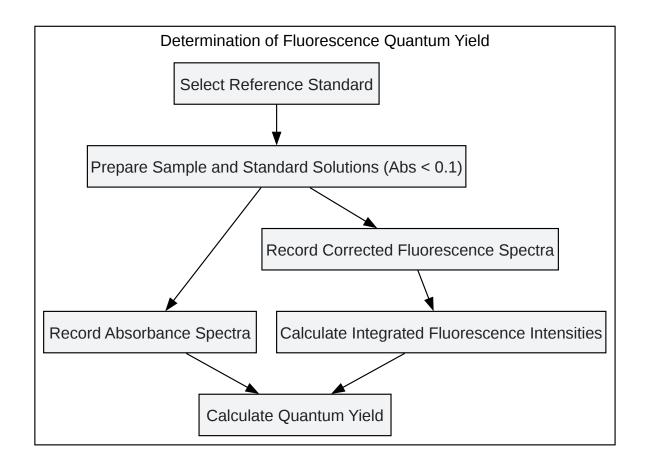
- Solution Preparation: Prepare dilute solutions of both the 5-FAM amine sample and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
- Absorbance Spectra: Record the absorption spectra for both the sample and the standard.
- Fluorescence Spectra: Record the corrected fluorescence emission spectra for both the sample and the standard, using the same excitation wavelength and instrument settings for both.
- Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard. The quantum yield of the sample (ΦX) is then calculated using the following equation:

$$\Phi X = \Phi S * (IX / IS) * (AS / AX) * (nX2 / nS2)$$

#### Where:

- o Ф is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent
- Subscripts X and S refer to the sample and standard, respectively.





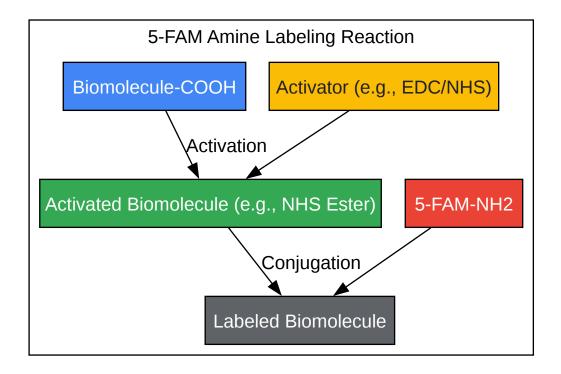
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Workflow for Relative Quantum Yield Determination.

# **Application in Biomolecule Labeling**

5-FAM amine is frequently used to fluorescently label biomolecules containing carboxylic acids or other electrophilic groups. The primary amine on the 5-FAM linker reacts with activated esters (e.g., NHS esters) to form a stable amide bond.





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